Verubulin hydrochloride

説明

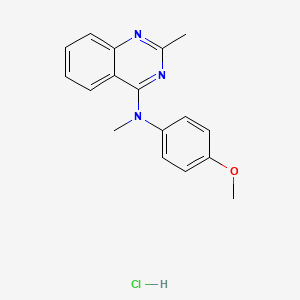

ベルーブリン塩酸塩は、微小管の形成を阻害することで知られる強力な抗腫瘍剤です。 この低分子阻害剤は、多剤耐性ポンプの基質ではないため、がん治療の有望な候補となっています 。 ベルーブリン塩酸塩の化学式はC₁₇H₁₈ClN₃Oで、分子量は315.8 g/molです .

準備方法

合成経路と反応条件: ベルーブリン塩酸塩は、キナゾリン核の形成を含む一連の化学反応によって合成できます。合成は通常、4-メトキシアニリンと2,4-ジメチルキナゾリンを反応させてN-(4-メトキシフェニル)-N,2-ジメチルキナゾリン-4-アミンを生成することから始まります。 この中間体はその後、塩酸で処理されてベルーブリン塩酸塩が得られます .

工業的製造方法: ベルーブリン塩酸塩の工業的製造には、収率と純度を高くするために反応条件を最適化することが含まれます。これには、温度、pH、反応時間の制御が含まれます。 最終生成物は、再結晶やクロマトグラフィーなどの技術を用いて精製されます .

反応の種類:

酸化: ベルーブリン塩酸塩は酸化反応を起こし、さまざまな酸化誘導体の形成につながります。

還元: 還元反応は、ベルーブリン塩酸塩を還元型に変換することができ、これは異なる生物学的活性を持つ可能性があります。

置換: 置換反応は、ベルーブリン塩酸塩分子に異なる官能基を導入することができ、その特性や有効性を変化させる可能性があります.

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤がよく使用されます。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はキナゾリンN-オキシドを生成し、還元はアミン誘導体を生成する可能性があります .

4. 科学研究への応用

ベルーブリン塩酸塩は、化学、生物学、医学、産業の分野で、幅広い科学研究への応用があります。

科学的研究の応用

Glioblastoma Multiforme (GBM)

Verubulin has been evaluated in several clinical trials for its efficacy against glioblastoma multiforme, a highly aggressive brain tumor. In a phase II trial involving 56 patients with recurrent GBM, the drug was administered as a single agent. Results indicated that while the treatment was relatively well tolerated, it exhibited minimal anti-tumor activity overall. However, patients who were naive to bevacizumab (a common treatment) showed better outcomes compared to those who had previously received it, with median survival rates of 9.5 months versus 3.4 months for refractory cases .

Other Tumor Types

In addition to GBM, verubulin has shown potential against various cancers such as melanoma, ovarian cancer, and small cell lung cancer. Preclinical studies have demonstrated low nanomolar potency against these tumor models .

Development of Analogues

Research into verubulin analogues aims to enhance its therapeutic profile while reducing toxicity. For instance:

- Saturated Derivatives : A series of analogues were synthesized with modifications to their structure (e.g., cyclohexane or cycloheptane rings). These compounds were tested for cytotoxicity against different cancer cell lines, revealing promising results in terms of potency and selectivity .

- Dual Inhibitors : Some derivatives have been developed that inhibit both tubulin and vascular endothelial growth factor receptor-2 (VEGFR2), leading to significant reductions in tumor size and vascular disruption in xenograft models .

Toxicity Concerns

Despite its efficacy, verubulin's clinical progression has been hampered by cardiovascular toxicity observed in trials. Notable toxic effects include hypertension, myocardial infarction, and cerebral hemorrhage. These side effects highlight the need for careful patient selection and monitoring during treatment .

Summary of Research Findings

The following table summarizes key findings from various studies on verubulin and its analogues:

| Study/Trial | Cancer Type | Phase | Key Findings | Toxicity |

|---|---|---|---|---|

| Phase II Trial | GBM | II | Minimal anti-tumor activity; better outcomes in bevacizumab-naive patients | Cardiovascular toxicity observed |

| Preclinical Studies | Melanoma, Ovarian Cancer | N/A | Low nanomolar potency against multiple tumor types | N/A |

| Analogue Development | Various Cancers | N/A | Enhanced potency and selectivity in new derivatives | Varies by analogue |

作用機序

ベルーブリン塩酸塩は、チューブリンの重合を阻害することによって効果を発揮し、微小管の形成を阻害します。これにより、がん細胞の細胞周期が停止し、アポトーシスが起こります。 さらに、ベルーブリン塩酸塩は血管破壊剤として作用し、腫瘍内の新たに形成された血管を不安定化させます 。 この化合物はチューブリンのコルヒチン結合部位に結合し、微小管の集合を阻害し、最終的には細胞死につながります .

類似の化合物:

コルヒチン: ベルーブリン塩酸塩と同じ部位に結合する別のチューブリン重合阻害剤。

コムブレタスタチンA-4: 同様の作用機序を持つ強力な微小管阻害剤。

ビンブラスチン: 微小管の形成を阻害する抗腫瘍剤ですが、チューブリン上の異なる部位に結合します.

ベルーブリン塩酸塩の独自性: ベルーブリン塩酸塩は、血液脳関門を通過できるという点でユニークであり、脳腫瘍の治療に特に効果的です。 さらに、多剤耐性ポンプに対する抵抗性は、他の微小管阻害剤とは異なり、がん治療におけるその有効性を高めています .

類似化合物との比較

Colchicine: Another tubulin polymerization inhibitor that binds to the same site as verubulin hydrochloride.

Combretastatin A-4: A potent microtubule inhibitor with a similar mechanism of action.

Vinblastine: An antineoplastic agent that inhibits microtubule formation but binds to a different site on tubulin.

Uniqueness of this compound: this compound is unique in its ability to cross the blood-brain barrier, making it particularly effective for treating brain tumors. Additionally, its resistance to multidrug resistance pumps sets it apart from other microtubule inhibitors, enhancing its efficacy in cancer treatment .

生物活性

Verubulin hydrochloride, also known as MPC-6827, is a potent small-molecule inhibitor of microtubule formation, primarily recognized for its antitumor activity. This compound has garnered attention due to its ability to disrupt tubulin polymerization, leading to significant cytotoxic effects in various cancer cell lines. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in preclinical studies, and potential clinical implications.

Verubulin acts as a tubulin polymerization inhibitor , binding to the colchicine-binding site on tubulin. By preventing the assembly of microtubules, verubulin disrupts critical cellular processes such as mitosis and intracellular transport. This action results in cell cycle arrest and subsequent apoptosis in cancer cells.

- Binding Affinity : The compound exhibits an IC50 value ranging from 1.5 to 3.4 nM , highlighting its potent inhibitory effect on microtubule formation .

Efficacy in Cancer Models

Numerous studies have demonstrated the effectiveness of verubulin against various cancer types, including:

- Breast Cancer : In vitro studies using the MCF7 breast cancer cell line showed significant cytotoxicity, with dose-response curves indicating high efficacy .

- Lung Cancer : Verubulin has shown potent activity against non-small cell lung cancer (NSCLC) models, leading to reduced tumor growth both in vitro and in vivo .

- Other Cancers : It has also been effective against melanoma, ovarian cancer, and prostate cancer .

Cytotoxicity Studies

A series of experiments evaluated the cytotoxic effects of verubulin and its analogues across different cell lines:

| Compound | Cell Line | IC50 (nM) | Selectivity |

|---|---|---|---|

| Verubulin | MCF7 | 2.0 | High |

| Verubulin | A549 | 3.0 | Moderate |

| Analogue 2c | MCF7 | 1.8 | High |

| Analogue 2k | A549 | 30 | Low |

The table above summarizes findings from cytotoxicity assays where verubulin demonstrated superior potency compared to its analogues .

Imaging Studies

Recent imaging studies utilizing positron emission tomography (PET) have provided insights into the distribution and uptake of verubulin in vivo:

- Rodent Models : Preliminary PET imaging revealed varying uptake levels between mouse and rat brains, with significant differences noted under different pretreatment conditions .

- Alzheimer's Disease Tissue : Autoradiography studies indicated higher uptake of verubulin in Alzheimer's disease patient tissue compared to healthy controls, suggesting potential applications beyond oncology .

Clinical Implications and Toxicity Concerns

While verubulin exhibits promising antitumor activity, its clinical progression has faced challenges due to cardiovascular toxicity observed in early-phase trials. Reported side effects include hypertension, myocardial infarction, and cerebral hemorrhage . These adverse effects necessitate careful monitoring and further investigation into the safety profile of verubulin.

特性

IUPAC Name |

N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O.ClH/c1-12-18-16-7-5-4-6-15(16)17(19-12)20(2)13-8-10-14(21-3)11-9-13;/h4-11H,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYUWDIKZJLOZJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=N1)N(C)C3=CC=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80238682 | |

| Record name | Verubulin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80238682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917369-31-4 | |

| Record name | Verubulin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0917369314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Verubulin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80238682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VERUBULIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33380QZ0QW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。